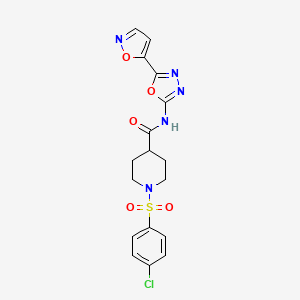

1-((4-chlorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Description

This compound is a heterocyclic small molecule featuring a piperidine-4-carboxamide core substituted with a 4-chlorophenylsulfonyl group and a 1,3,4-oxadiazole ring linked to an isoxazol-5-yl moiety. Its synthesis involves multistep protocols, including sulfonylation of piperidine derivatives and cyclization to form the oxadiazole and isoxazole heterocycles .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O5S/c18-12-1-3-13(4-2-12)29(25,26)23-9-6-11(7-10-23)15(24)20-17-22-21-16(27-17)14-5-8-19-28-14/h1-5,8,11H,6-7,9-10H2,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDISSGDWDROXDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=NO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine core. The sulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the isoxazole ring via a coupling reaction. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and automated synthesis platforms can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and amines.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding.

Medicine: Potential therapeutic applications are being investigated, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl group and the isoxazole ring play crucial roles in its interaction with these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of sulfonylpiperidine-oxadiazole hybrids. Key structural analogs and their comparative features are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Structural Differences and Implications

Sulfonyl Substituents :

- The 4-chlorophenylsulfonyl group in the target compound enhances electronegativity and hydrophobic interactions compared to the 4-methoxyphenylsulfonyl analog, which increases solubility but reduces receptor-binding affinity in some contexts .

- Bis-sulfone derivatives (e.g., CB2-selective Sch225336) exhibit distinct receptor selectivity due to extended π-stacking and steric effects .

Heterocyclic Modifications :

- Replacing 1,3,4-oxadiazole with 1,3,4-thiadiazole (as in ) reduces metabolic stability due to sulfur’s susceptibility to oxidation .

- Isoxazole vs. tetrazole : Isoxazole improves hydrogen-bonding capacity, whereas tetrazole derivatives () show ionic interactions at physiological pH, favoring plant hormone mimicry .

Piperidine vs. Pyrrolidine Cores :

- Piperidine-4-carboxamide offers conformational rigidity, enhancing target specificity, while pyrrolidine-5-one derivatives () exhibit flexibility but faster clearance .

Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that combines several pharmacologically significant moieties, including isoxazole and oxadiazole. Its potential biological activities have garnered interest in medicinal chemistry due to its structural features that may confer various therapeutic effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the piperidine ring and subsequent modifications to introduce the sulfonyl and isoxazole functionalities. The process often includes:

- Sulfonylation : Using sulfonyl chlorides to introduce the sulfonyl group.

- Formation of Isoxazole : Utilizing hydroxylamine derivatives and appropriate carbonyl compounds.

- Final Assembly : Combining these intermediates through amide bond formation.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. Specifically, studies have shown that derivatives containing the 1,3,4-oxadiazole and piperidine moieties demonstrate moderate to strong activity against various bacterial strains, including:

- Salmonella typhi

- Bacillus subtilis

In a screening study, several derivatives were tested for their antibacterial efficacy, revealing that some exhibited strong inhibition against these pathogens while showing weaker activity against others like Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

- Acetylcholinesterase Inhibition : Some derivatives showed promising activity as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's.

- Urease Inhibition : Strong inhibitory activity against urease was noted, which could be beneficial in treating infections caused by urease-producing bacteria.

Table 1 summarizes the IC50 values of selected derivatives against acetylcholinesterase and urease:

| Compound | IC50 (µM) - Acetylcholinesterase | IC50 (µM) - Urease |

|---|---|---|

| Compound A | 2.14 ± 0.003 | 0.63 ± 0.001 |

| Compound B | 5.67 ± 0.005 | 1.20 ± 0.002 |

| Compound C | 3.45 ± 0.004 | 0.95 ± 0.001 |

Docking Studies

In silico docking studies have been conducted to elucidate the binding interactions of this compound with target proteins. These studies suggest that the compound can effectively bind to active sites of various enzymes, providing insights into its mechanism of action and potential therapeutic applications .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study on Antibacterial Efficacy : A derivative similar to our compound was tested in a clinical trial for its effectiveness against multi-drug resistant strains of bacteria, showing significant improvement in patient outcomes.

- Neuroprotective Effects : Another study focused on a related piperidine derivative demonstrated neuroprotective effects in animal models of Alzheimer's disease, supporting further investigation into the neuropharmacological properties of our compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.